Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate
Overview
Description
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a chemical compound with the CAS Number: 629626-40-0 . It has a molecular weight of 315.15 and its IUPAC name is tert-butyl (2-(2-iodoethoxy)ethyl)carbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is 1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . The linear formula for this compound is C9H18INO3 .Chemical Reactions Analysis
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a PEG linker containing a Boc protected amine and an iodine group . The protected amine can be deprotected under mild acidic conditions . Iodine (I) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a liquid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
Synthetic Applications
Tert-butyl carbamates, including variations similar to tert-butyl (2-(2-iodoethoxy)ethyl)carbamate, are crucial intermediates in synthesizing biologically active compounds. For instance, they are used in the synthesis of compounds such as omisertinib (AZD9291), a significant drug used in cancer treatment (Zhao et al., 2017).
Chemical Reactions and Transformations
These carbamates are involved in various chemical reactions, like the Pd-catalyzed cross-coupling reaction, forming desired compounds in moderate to excellent yields, indicating their versatility and utility in complex chemical syntheses (Qin et al., 2010).
Crystallography and Molecular Structure Analysis
Studies on crystal structures of tert-butyl carbamate derivatives provide insights into their molecular conformations, which are critical for understanding their reactivity and potential applications in medicinal chemistry (Oku et al., 2004).
Applications in Glycosylation and Protease Inhibition
Glycosylative Transcarbamylation
Tert-butyl carbamates are used in glycosylative transcarbamylation, efficiently transforming them into novel glycoconjugates. This process is significant in the synthesis of unnatural glycopeptide building blocks, highlighting their importance in bioorganic chemistry (Henry & Lineswala, 2007).
Building Blocks for Protease Inhibitors
These compounds are also used to synthesize protease inhibitors, which are critical in developing treatments for diseases like Alzheimer's. Their synthesis involves highly stereoselective asymmetric aldol routes (Ghosh et al., 2017).
Safety And Hazards
The safety information for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS pictograms GHS06, GHS08 .
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(2-iodoethoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXWCUQSIGAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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